molecular formula C10H10O2S2 B067954 Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-66-1

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B067954
CAS No.: 175202-66-1
M. Wt: 226.3 g/mol
InChI Key: UNMAABJDCUEPCI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic electronics . The compound’s unique structure, featuring two methyl groups and a carboxylate ester, makes it an interesting subject for various chemical studies and applications.

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it’s likely that this compound may influence multiple biochemical pathways.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-enolic dithioesters and naphthalene-1,2-dione through a Michael-type addition/oxidation/cyclization sequence . Another approach involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

methyl 3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-5-4-13-10-7(5)6(2)8(14-10)9(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAABJDCUEPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381138
Record name methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-66-1
Record name methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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